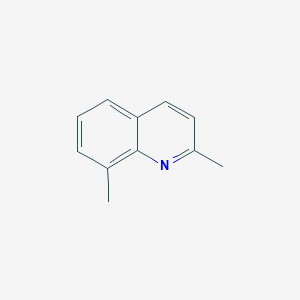

2,8-Dimethylquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-4-3-5-10-7-6-9(2)12-11(8)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELFSAVWJLQIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163349 | |

| Record name | 2,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463-17-8 | |

| Record name | 2,8-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1463-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1463-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,8-DIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3693PC4G7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Transformations of 2,8 Dimethylquinoline

Established Synthetic Pathways for 2,8-Dimethylquinoline and its Precursors

The synthesis of the this compound framework primarily relies on well-established cyclization reactions, including the Skraup and Friedländer syntheses. These methods have been refined over time to improve yields and accommodate various precursors.

The Skraup synthesis is a classic and robust method for quinoline (B57606) production, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wordpress.comresearchgate.net In a typical Skraup reaction, glycerol is first dehydrated by the strong acid to form acrolein, which then undergoes a 1,4-addition with the aniline. wordpress.com Subsequent cyclization and oxidation yield the quinoline ring system. wordpress.com

For the synthesis of this compound, the analogous precursor would be 2-methylaniline (o-toluidine). However, the standard Skraup reaction using glycerol leads to an unsubstituted heterocyclic ring. To achieve the 2-methyl substitution characteristic of this compound, a modified Skraup synthesis is necessary. This involves replacing glycerol with a compound that can generate a vinyl ketone, such as crotonaldehyde (B89634) or methyl vinyl ketone. The reaction of 2-methylaniline with methyl vinyl ketone, for instance, would provide the necessary components to form the this compound structure. The reaction is known to be vigorous and requires careful control of temperature. google.com This method is also utilized for producing derivatives like this compound-6-carboxylic acid. evitachem.com

| Reactant 1 | Reactant 2 | Key Reagents | Product | Synthesis Type |

| 2-Methylaniline | Methyl Vinyl Ketone | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | This compound | Modified Skraup |

| 2-Methylaniline | Glycerol | H₂SO₄, Oxidizing agent | 8-Methylquinoline (B175542) | Standard Skraup |

The Friedländer synthesis offers a more versatile and often milder alternative to the Skraup reaction. smolecule.com This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-diketone), typically under acid or base catalysis. smolecule.comresearchgate.net

To synthesize this compound, the logical starting materials would be 2-amino-3-methylbenzaldehyde (B2521930) or 2-amino-3-methylacetophenone, reacted with acetone (B3395972) or a related carbonyl compound. A more common and well-documented approach involves the reaction of an appropriately substituted aminobenzaldehyde with a β-diketone. For example, the synthesis of 6-chloro-2,8-dimethylquinoline (B1627222) utilizes 2-amino-4-chloro-6-methylbenzaldehyde and pentane-2,4-dione (acetylacetone). By analogy, the synthesis of the parent this compound would involve the condensation of 2-amino-3-methylbenzaldehyde with pentane-2,4-dione. The reaction proceeds through the formation of an enamine, followed by an intramolecular cyclodehydration to form the quinoline ring.

| Aryl Precursor | Carbonyl Compound | Catalyst | Product | Synthesis Type |

| 2-Amino-3-methylbenzaldehyde | Pentane-2,4-dione | Acid or Base | This compound | Friedländer |

| 2-Amino-4-chloro-6-methylbenzaldehyde | Pentane-2,4-dione | BF₃·OEt₂ | 6-Chloro-2,8-dimethylquinoline | Friedländer |

Modern synthetic chemistry increasingly employs microwave irradiation to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner products. milestonesrl.com This technology has been successfully applied to the synthesis of quinoline derivatives, including intermediates of this compound. smolecule.com

Specifically, microwave-assisted protocols have been developed for the Friedländer synthesis. For instance, the synthesis of 6-chloro-2,8-dimethylquinoline, which traditionally requires heating at 120–140°C for 8–12 hours, can be accomplished in just 35 minutes under microwave irradiation (150 W), while maintaining a comparable yield of 75%. This rapid heating minimizes the thermal degradation of sensitive intermediates. Microwave assistance is also used in the synthesis of other heterocyclic systems, highlighting its broad applicability in organic synthesis. google.com

Functionalization and Derivatization Strategies of the this compound Scaffold

The this compound ring system is amenable to various chemical transformations, allowing for the introduction of new functional groups and the synthesis of a wide range of derivatives. Halogenation is a particularly important functionalization strategy.

The introduction of halogen atoms onto the this compound scaffold can significantly alter its chemical reactivity and properties, providing handles for further synthetic modifications such as cross-coupling reactions. chem960.com Both chlorination and bromination have been reported.

Direct chlorination of this compound can be achieved using various reagents and conditions, leading to substitution at different positions. For example, using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can introduce a chlorine atom at the 5-position, yielding 5-chloro-2,8-dimethylquinoline (B70852). Electrophilic chlorination using Cl₂ gas with an AlCl₃ catalyst in nitrobenzene (B124822) results in substitution at the 6-position, driven by the directing effects of the nitrogen atom and the methyl groups.

Bromination of the this compound core has also been explored, leading to a variety of brominated derivatives. Depending on the specific synthetic route and reaction conditions, bromine can be introduced at several positions on the quinoline ring system, such as the 4-position to yield 4-bromo-2,8-dimethylquinoline. sigmaaldrich.comcymitquimica.com

| Halogenating Agent | Position of Substitution | Product |

| POCl₃ or SOCl₂ | 5 | 5-Chloro-2,8-dimethylquinoline |

| Cl₂ / AlCl₃ | 6 | 6-Chloro-2,8-dimethylquinoline |

| N/A | 4 | 4-Bromo-2,8-dimethylquinoline sigmaaldrich.comcymitquimica.com |

| N/A | 5 | 5-Bromo-2,8-dimethylquinoline bldpharm.com |

The synthesis of specifically substituted derivatives often involves the functionalization of a pre-existing quinoline core. A key example is the preparation of ethyl 6-bromo-2,8-dimethylquinoline-3-carboxylate. sigmaaldrich.comnih.govbldpharm.com The synthesis for this compound starts with the corresponding this compound-3-carboxylic acid derivative. This precursor then undergoes bromination, where a bromine atom is selectively introduced at the 6-position of the quinoline ring. evitachem.com This regioselectivity is guided by the electronic properties of the substituents already present on the ring. The final step is the esterification of the carboxylic acid group to yield the ethyl ester.

Halogenation Reactions of this compound

Chlorination at Specific Positions (e.g., 7-Chloro-2,8-dimethylquinoline, 2-Chloro-5,8-dimethylquinoline-3-carbonitrile)

The chlorination of the this compound scaffold can be achieved at various positions, leading to the formation of key synthetic intermediates. The regioselectivity of the chlorination is influenced by the reaction conditions and the directing effects of the existing methyl groups and the nitrogen atom in the quinoline ring.

Direct chlorination of this compound can be performed using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often requiring elevated temperatures (110–140°C) to facilitate the reaction. The use of polar aprotic solvents such as N,N-dimethylacetamide (DMA) can help stabilize intermediates and improve selectivity. For instance, the synthesis of 5-chloro-2,8-dimethylquinoline has been reported with yields ranging from 70–85% under these conditions.

Another approach involves electrophilic aromatic substitution using chlorine gas (Cl₂) with a Lewis acid catalyst like aluminum chloride (AlCl₃) in a solvent such as nitrobenzene at elevated temperatures. The nitrogen atom generally directs meta-substitution, while the methyl groups have an ortho- and para-directing influence. Radical chlorination using sulfuryl chloride (SO₂Cl₂) and an initiator like AIBN in a solvent like carbon tetrachloride (CCl₄) offers another route, with regioselectivity driven by the stability of the resulting radical intermediates.

The Vilsmeier-Haack reaction is a notable method for synthesizing chloro-substituted quinolines. For example, 2-chloro-7,8-dimethylquinoline-3-carbaldehyde (B187095) can be prepared from N-(2,3-dimethylphenyl)acetamide using a Vilsmeier-Haack adduct generated from phosphorus oxytrichloride and N,N-dimethylformamide. nih.goviucr.org This reaction proceeds via the formation of a chloro-iminium salt which then cyclizes to form the quinoline ring.

The synthesis of 2-chloro-5,8-dimethylquinoline-3-carbonitrile (B1347669) involves a quinoline ring system with a chlorine atom at the 2-position, methyl groups at the 5- and 8-positions, and a carbonitrile group at the 3-position. ontosight.ai This compound is a synthetic organic molecule with potential applications in the development of pharmaceuticals and agrochemicals. ontosight.ai

Similarly, the synthesis of 7-chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride involves the reaction of 4-chloro-2,8-dimethylquinoline (B186857) with hydrazine (B178648) hydrate (B1144303), typically with heating to facilitate the formation of the hydrazino group. evitachem.com

| Chlorinated Derivative | Synthetic Method | Reagents | Reference |

| 5-Chloro-2,8-dimethylquinoline | Direct Chlorination | POCl₃ or SOCl₂, DMA | |

| 6-Chloro-2,8-dimethylquinoline | Electrophilic Aromatic Substitution | Cl₂, AlCl₃, Nitrobenzene | |

| 6-Chloro-2,8-dimethylquinoline | Radical Chlorination | SO₂Cl₂, AIBN, CCl₄ | |

| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | Vilsmeier-Haack Reaction | POCl₃, DMF, N-(2,3-dimethylphenyl)acetamide | nih.goviucr.org |

| 7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride | Nucleophilic Substitution | 4-chloro-2,8-dimethylquinoline, Hydrazine hydrate | evitachem.com |

| 2-Chloro-5,8-dimethylquinoline-3-carbonitrile | Not specified | Not specified | ontosight.ai |

Carboxylation and Esterification Reactions (e.g., this compound-3-carboxylic acid ethyl ester, this compound-6-carboxylic acid)

Carboxylation and subsequent esterification of the this compound core are important transformations for creating derivatives with potential biological activities. These reactions can be achieved through various synthetic strategies.

One common method for introducing a carboxylic acid group is through the oxidation of a methyl group on the quinoline ring. For the synthesis of 7-chloroquinoline-8-carboxylic acids, the corresponding 8-methylquinoline compound can be directly oxidized using nitric acid or nitrogen oxide in the presence of sulfuric acid and a heavy metal catalyst. google.com For example, 7-chloro-3,8-dimethylquinoline (B3058645) can be oxidized to 7-chloro-3-methylquinoline-8-carboxylic acid. google.com

The Friedländer synthesis is another versatile method for constructing quinoline rings with carboxylic acid or ester functionalities. This involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. smolecule.com Similarly, the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent, can be adapted to produce quinoline carboxylic acids. smolecule.comevitachem.com

The synthesis of ethyl 7,8-dimethylquinoline-3-carboxylate has been reported with a yield of 83%. rsc.org This highlights an efficient method for introducing an ester group at the 3-position. The introduction of a carboxylic acid group at the 6-position of 5,8-dimethylquinoline (B1615803) can be accomplished through carboxylation reactions, such as those involving Grignard reagents followed by treatment with carbon dioxide. smolecule.com

Furthermore, the synthesis of various substituted quinoline-3-carboxylic acid ethyl esters can be achieved through a domino reaction of arylmethyl azides with ethyl 3-ethoxyacrylate. rsc.org

| Carboxylated/Esterified Derivative | Synthetic Method | Key Precursors/Reagents | Reference |

| 7-Chloroquinoline-8-carboxylic acid | Oxidation of 8-methyl group | 7-Chloro-8-methylquinoline, Nitric acid/Nitrogen oxide, H₂SO₄, Heavy metal catalyst | google.com |

| 5,8-Dimethylquinoline-6-carboxylic acid | Carboxylation | Grignard reagent of a halogenated 5,8-dimethylquinoline, CO₂ | smolecule.com |

| This compound-6-carboxylic acid | Not specified | Not specified | evitachem.com |

| Ethyl 7,8-dimethylquinoline-3-carboxylate | Domino Reaction | Arylmethyl azide, Ethyl 3-ethoxyacrylate | rsc.org |

| This compound-3-carboxylic acid | Not specified | Not specified | alfa-chemistry.com |

Nucleophilic Substitution Reactions on Halogenated this compound Derivatives

Halogenated this compound derivatives are valuable substrates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups onto the quinoline core. The chlorine atom, being a good leaving group, can be displaced by various nucleophiles.

A prominent example is the reaction of 4-chloro-2,8-dimethylquinoline with hydrazine hydrate to form 7-chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride. evitachem.com This reaction is typically carried out by heating the reactants, which facilitates the substitution of the chloro group with the hydrazino group. evitachem.com

The reactivity of the halogen substituent is influenced by its position on the quinoline ring and the presence of other activating or deactivating groups. For instance, the chlorine atom at the 5-position in 5-chloro-2,8-dimethylquinoline can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Similarly, the carbonyl chloride group in 2-(2-methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride is highly reactive towards nucleophiles like amines, which form amides, and alcohols, which yield esters. smolecule.com

Condensation Reactions with this compound Derivatives

Derivatives of this compound can participate in various condensation reactions to form more complex heterocyclic systems. These reactions often involve a carbonyl group or an activated methyl group on the quinoline scaffold.

For example, 2-hydroxy-7,8-dimethylquinoline-3-carbaldehyde (B13043423) can undergo condensation reactions with amines or other nucleophiles to form imines (Schiff bases) or other derivatives. smolecule.com A novel Schiff base, N-((2-chloro-6,8-dimethylquinolin-3-yl)methylene)-3-(5-methyl-1H-tetrazol-1-yl)benzenamine, was synthesized through the condensation of 2-chloro-6,8-dimethylquinoline-3-carbaldehyde (B2807916) with 3-(5-methyl-1H-tetrazol-1-yl)benzenamine. wjpls.orgwjpls.org

The Friedländer annulation, a type of condensation reaction, is a key method for synthesizing quinolines. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. smolecule.com Tandem Friedländer annulation and Knoevenagel condensation reactions have been utilized for the one-pot synthesis of (E)-ethyl 4-phenyl-2-styrylquinoline-3-carboxylate derivatives. rsc.org

Iodine-mediated reactions have also been explored for the synthesis of 2-methylquinolines through the condensation of anilines and vinyl ethers. mdpi.com Mechanistic studies suggest that a tetrahydroquinoline derivative is an intermediate in this transformation. mdpi.com

Formation of Schiff Bases and Metal Complexes involving this compound Moieties

The this compound framework can be incorporated into Schiff bases and subsequently used to form metal complexes. These complexes have been investigated for their diverse chemical and physical properties.

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. A novel Schiff base, N-((2-chloro-6,8-dimethylquinolin-3-yl)methylene)-3-(5-methyl-1H-tetrazol-1-yl)benzenamine, was synthesized from 2-chloro-6,8-dimethylquinoline-3-carbaldehyde and an appropriate amine. wjpls.orgwjpls.org Schiff bases containing di- or tridentate ligands are known to form very stable complexes with transition metals. wjpls.org

Several metal complexes of Schiff bases derived from 2-methyl-7-formyl-8-hydroxyquinoline have been prepared and characterized. researchgate.net These asymmetrical Schiff-base ligands, containing two sets of NO coordinating sites, were reacted with various metal cations including Cu(II), Ni(II), Co(II), Mn(II), Fe(III), and VO(IV) to yield twelve different metal complexes. researchgate.net The spectral and magnetic properties of these complexes suggested distorted octahedral geometries around the metal centers and, in some cases, polymeric structures. researchgate.net

Furthermore, cobalt complexes with 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline have been synthesized and studied. researchgate.net The ligand in these complexes can act as a bidentate or tridentate chelating agent. researchgate.net

| Complex Type | Ligand/Precursor | Metal Ions | Reference |

| Schiff Base | 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde, 3-(5-methyl-1H-tetrazol-1-yl)benzenamine | - | wjpls.orgwjpls.org |

| Metal Complexes | Asymmetrical Schiff-bases from 2-methyl-7-formyl-8-hydroxyquinoline | Cu(II), Ni(II), Co(II), Mn(II), Fe(III), VO(IV) | researchgate.net |

| Cobalt Complexes | 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline | Co(II), Co(III) | researchgate.net |

| Copper Complexes | 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline | Cu(II), Cu(I) | researchgate.net |

Cross-Dehydrogenative Coupling Reactions Utilizing this compound-Derived Ligands

Cross-dehydrogenative coupling (CDC) is a powerful synthetic strategy that involves the formation of a C-C or C-heteroatom bond via the formal loss of a hydrogen molecule from two C-H or C-H and X-H bonds, respectively. libretexts.org Ligands derived from this compound have been successfully employed in catalytic CDC reactions.

Iridium(III) complexes stabilized by a {4,8-dimethylquinoline-2-yloxy}dimethylsilyl (NSiDMQ) ligand have been shown to be effective catalysts for the cross-dehydrogenative coupling of secondary amines with hydrosilanes. researchgate.netacs.orgnih.gov These complexes feature a notable Ir···H–C agostic interaction between the iridium center and a C-H bond of the 8-methyl group of the NSiDMQ ligand. researchgate.netacs.orgnih.gov This interaction is believed to play a crucial role in enhancing the catalytic activity. researchgate.netacs.orgnih.gov

The catalytic performance of these iridium complexes is significantly higher than related complexes lacking the 8-methyl substituent, highlighting the importance of the this compound-derived ligand structure for catalytic efficiency. researchgate.netacs.orgnih.gov The best catalytic performance was achieved with an iridium complex for the coupling of N-methylaniline and HSiMe₂Ph. researchgate.netacs.orgnih.gov

Mechanistic Investigations of this compound Synthesis and Reactions

Understanding the reaction mechanisms underlying the synthesis and transformation of this compound and its derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.

The mechanism of cross-dehydrogenative coupling reactions often involves a Heck-type pathway. libretexts.org For palladium-catalyzed CDC reactions, the mechanism can proceed through an electrophilic palladation of an arene ring to form an arylpalladium intermediate, followed by carbopalladation of an olefin and subsequent β-hydride elimination. libretexts.org

In the iodine-mediated synthesis of 2-methylquinolines from anilines and vinyl ethers, experimental evidence suggests that a 4-ethoxy-1,2,3,4-tetrahydro-2-methylquinoline derivative is a key intermediate. mdpi.com This intermediate can then be converted to the final 2-methylquinoline (B7769805) product. While acid catalysts can promote this reaction, iodine is necessary to accelerate the process under milder conditions. mdpi.com

The mechanism of action of quinoline derivatives often involves their interaction with specific molecular targets. For instance, some quinolines are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. The carbonyl chloride group in certain quinoline derivatives can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules.

Reaction Condition Optimization for High Yield and Selectivity

The synthesis and transformation of this compound often require careful optimization of reaction conditions to maximize product yield and ensure high selectivity. Research has focused on parameters such as reactant ratios, temperature, and solvent choice to control reaction outcomes.

In the vapor-phase synthesis of quinoline bases, this compound can be formed as a byproduct during the production of 8-methylquinoline from the reaction of 2-methylaniline with aldehydes. google.com The molar ratio of the reactants is a critical factor in controlling the selectivity of this reaction. It has been discovered that increasing the molar ratio of aldehydes to 2-methylaniline enhances the purity of the desired 8-methylquinoline by reducing the relative amount of this compound formed. google.com For instance, using a substantial excess of aldehydes can lead to a product mixture where 8-methylquinoline and this compound are present in a molar ratio of at least 10:1, which simplifies subsequent purification processes. google.com

The photocatalytic synthesis of this compound from o-toluidine (B26562) using a TiO₂ catalyst has also been reported. Under specific conditions, this method demonstrated a conversion rate of 22% with a selectivity of 83% for this compound. arabjchem.org

For subsequent transformations of this compound, such as direct chlorination, reaction conditions are optimized to achieve high yields and regioselectivity. The chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) requires careful temperature control within the range of 110–140°C. Conducting the reaction in a polar aprotic solvent, such as N,N-dimethylacetamide (DMA), helps to stabilize intermediates and enhances selectivity, leading to yields between 70% and 85% for the 5-chloro derivative.

The following table summarizes key optimization parameters and their effects on reactions involving this compound.

| Reaction Type | Key Parameter | Optimal Range/Condition | Effect on Yield and Selectivity |

| Vapor-Phase Synthesis | Molar Ratio (Aldehydes:2-methylaniline) | > 3:1 | Increases selectivity for 8-methylquinoline over this compound. google.com |

| Photocatalytic Synthesis | Catalyst/Substrate | TiO₂ / o-Toluidine | Achieves 22% conversion and 83% selectivity for this compound. arabjchem.org |

| Direct Chlorination | Temperature | 110–140°C | Maximizes reaction rate while minimizing over-chlorination. |

| Direct Chlorination | Solvent | N,N-dimethylacetamide (DMA) | Stabilizes intermediates, enhancing yield (70-85%) and selectivity for the 5-position. |

Role of Catalysts in this compound Transformations

Catalysts play a pivotal role in both the synthesis and subsequent chemical transformations of this compound, influencing reaction rates, pathways, and selectivity.

In the synthesis of quinolines via vapor-phase reactions, solid acid catalysts are essential. Amorphous silica-alumina or zeolite catalysts, such as H-ZSM-5, are used to facilitate the cyclocondensation reaction. google.com The acidic sites on these catalysts are crucial for the reaction mechanism. Furthermore, the specific structure of zeolite catalysts can enhance shape selectivity, which helps in minimizing the formation of certain byproducts, including this compound, when other isomers are the target product. google.com In photocatalytic routes, titanium dioxide (TiO₂) has been employed to synthesize this compound from substituted anilines. arabjchem.org

Catalysts are also critical in the transformations of the this compound core structure.

Hydrogenation: A fluorine-modified cobalt catalyst (Co-F) has been shown to be highly effective for the electrocatalytic hydrogenation of quinolines, including this compound, using water as the hydrogen source. nih.govd-nb.info This process selectively reduces the pyridine (B92270) ring to produce 1,2,3,4-tetrahydroquinoline (B108954) derivatives under ambient conditions. d-nb.info In one study, the electrocatalytic hydrogenation of this compound over a Co-F cathode resulted in a 34.5% conversion. nih.govd-nb.info

Cyclization Reactions: Palladium acetate (B1210297) (Pd(OAc)₂) serves as a catalyst in the synthesis of more complex heterocyclic systems starting from derivatives of this compound. For example, it is used to catalyze the intramolecular cyclization of 4-substituted amino-2,8-dimethylquinolines to yield fused indoloquinoline structures. researchgate.net

Catalyst Ligands: In a unique application, a derivative of this compound itself is incorporated into the structure of a catalyst. Iridium(III) complexes stabilized by a {4,8-dimethylquinoline-2-yloxy}dimethylsilyl ligand have been developed for the catalytic N-formylation and N-methylation of amines. researchgate.net In these complexes, the 8-methyl group of the quinoline moiety plays a crucial stabilizing role through an agostic interaction with the iridium metal center, which is vital for the catalyst's performance. researchgate.net

The table below details the function of various catalysts in reactions involving this compound.

| Catalyst | Reaction Type | Role of Catalyst |

| Silica-Alumina / Zeolites (H-ZSM-5) | Vapor-Phase Synthesis | Provides acid sites for cyclocondensation; shape selectivity minimizes byproduct formation. google.com |

| Titanium Dioxide (TiO₂) ** | Photocatalytic Synthesis | Facilitates the formation of this compound from anilines under UV light. arabjchem.org |

| Fluorine-Modified Cobalt (Co-F) | Electrocatalytic Hydrogenation | Enables selective reduction of the pyridine ring to form tetrahydroquinolines. nih.govd-nb.info |

| Palladium Acetate (Pd(OAc)₂) ** | Intramolecular Cyclization | Catalyzes C-N bond formation to create fused heterocyclic systems from this compound derivatives. researchgate.net |

| Iridium(III) Complex | N-formylation / N-methylation | A this compound derivative acts as a stabilizing ligand for the active metal center. researchgate.net |

Iii. Advanced Spectroscopic and Analytical Characterization of 2,8 Dimethylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2,8-dimethylquinoline. youtube.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms. youtube.comnd.edu

In the ¹H NMR spectrum of a dimethylquinoline, the methyl groups at the C-2 and C-8 positions typically appear as distinct singlet signals. The protons on the quinoline (B57606) ring system give rise to a series of signals in the aromatic region of the spectrum. The precise chemical shifts and coupling patterns of these protons are influenced by the electron-donating or withdrawing nature of substituents and their positions on the bicyclic ring. youtube.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, confirming the substitution pattern. nih.govnih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The spectra show distinct signals for each unique carbon atom, including the quaternary carbons of the quinoline ring and the carbons of the methyl substituents.

Table 1: Typical NMR Data for Dimethylquinoline Derivatives

| Nucleus | Type of Signal | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Methyl Protons (C6-CH₃, C8-CH₃) | δ ~2.5–2.7 | Appears as a singlet. |

| ¹H | Quinoline Ring Protons | δ ~7.0–9.0 | Complex splitting patterns depending on substitution. |

| ¹³C | Methyl Carbons | δ ~20-25 | |

| ¹³C | Quaternary Carbons (C6, C8) | δ ~125–135 | Shift depends on the specific substitution pattern. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁N), the molecular weight is 157.21 g/mol . nih.govnist.gov In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, providing a precise molecular weight. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of dimethylquinolines upon electron impact is a complex process that often involves the formation of ring-expanded molecular ions before breaking apart. cdnsciencepub.com Common fragmentation pathways include the loss of a hydrogen radical (M-H) and the loss of a methyl radical (M-CH₃). cdnsciencepub.comcdnsciencepub.com The study of deuterated analogues has been instrumental in understanding these fragmentation mechanisms, revealing that ring expansion through a methyl group on the benzenoid ring is generally favored over one on the pyridine (B92270) ring. cdnsciencepub.com

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N | nih.govnist.gov |

| Molecular Weight | 157.21 g/mol | nih.govnist.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. lmu.edu The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. lmu.eduvscht.cz

For this compound, the IR spectrum would exhibit characteristic absorption bands. The presence of the aromatic quinoline ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The methyl groups give rise to C-H stretching vibrations in the 2960–2850 cm⁻¹ range. For derivatives containing other functional groups, such as a carbonyl group (C=O) in an aldehyde or ketone, a strong absorption band would be observed in the 1780-1650 cm⁻¹ region. lmu.edu

Table 3: Characteristic IR Absorption Bands for Dimethylquinoline Derivatives

| Functional Group | Vibration Type | Position (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Alkyl C-H (Methyl) | Stretch | 2960–2850 | Medium to Strong |

| Aromatic C=C | Stretch | 1600–1450 | Medium to Weak |

| C-N | Stretch | 1350–1000 | Medium |

X-ray Crystallography for Solid-State Structure Determination (e.g., 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

A notable example is the crystal structure analysis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (B187095). nih.goviucr.org The study revealed that the compound crystallizes in the orthorhombic crystal system. nih.gov All non-hydrogen atoms of the molecule lie on a crystallographic mirror plane, indicating a high degree of planarity. nih.goviucr.org Such crystallographic data is crucial for understanding structure-activity relationships, as the solid-state conformation can influence the biological and physical properties of the compound. rasayanjournal.co.in The analysis of crystal packing can also reveal important intermolecular interactions, such as π–π stacking, which can be significant in the design of materials with specific electronic or optical properties. nih.gov

Table 4: Crystal Data for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₀ClNO | nih.gov |

| Molecular Weight | 219.66 g/mol | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pnma | nih.gov |

| a (Å) | 20.4542 (13) | nih.gov |

| b (Å) | 6.7393 (4) | nih.gov |

| c (Å) | 7.5675 (4) | nih.gov |

| Volume (ų) | 1043.16 (11) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

| Temperature (K) | 290 | nih.goviucr.org |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for assessing purity, separating isomers, and quantifying components.

HPLC is a powerful technique used for the separation, identification, and quantification of components in a mixture. chromatographyonline.com Developing an HPLC method is a systematic process aimed at achieving adequate separation of the main compound from any impurities, byproducts, or degradation products. chromatographyonline.comresearchgate.net

The process typically begins with selecting the appropriate HPLC mode, most commonly reversed-phase liquid chromatography (RPLC) for compounds like quinolines. chromatographyonline.com Key steps in method development include:

Column and Mobile Phase Selection: A C18 column is often a good starting point, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.com

Initial Scouting Gradient: A broad gradient run (e.g., 5% to 100% organic modifier) is used to get a preliminary overview of the sample's complexity and the retention behavior of the components. chromatographyonline.com

Optimization: Parameters such as mobile phase composition, pH, gradient slope, temperature, and flow rate are systematically adjusted to optimize the resolution between the peak of interest and any adjacent peaks. researchgate.net

Detection: UV detection is common for chromophoric compounds like quinolines. A photodiode array (PDA) detector can be used to obtain the UV spectrum of each peak, aiding in peak identification and purity assessment. chromatographyonline.com

For regulated industries, the development of a stability-indicating HPLC method is crucial to demonstrate that the analytical procedure can accurately measure the active ingredient without interference from degradation products. chromatographyonline.com

Gas Chromatography (GC) is another essential technique for the analysis of volatile and thermally stable compounds like this compound. nist.gov It is particularly useful for assessing purity and determining the ratio of different isomers in a sample.

In GC, the sample is vaporized and injected into a long, thin column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation is achieved based on the differential partitioning of the components between the mobile and stationary phases. The retention time, the time it takes for a component to travel through the column, is a characteristic feature used for identification. The peak area in the resulting chromatogram is proportional to the amount of the component, allowing for quantitative analysis and purity determination. The NIST Chemistry WebBook indicates the availability of GC data for this compound. nist.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance, such as this compound and its derivatives. The technique provides the mass percentages of the constituent elements, which can then be compared against the theoretical values calculated from the proposed chemical formula.

For this compound, the established molecular formula is C₁₁H₁₁N. nih.govnist.gov This formula indicates that each molecule is composed of eleven carbon atoms, eleven hydrogen atoms, and one nitrogen atom. Based on the atomic weights of these elements, the theoretical elemental composition can be calculated, providing a benchmark for experimental verification. The molecular weight of this compound is approximately 157.21 g/mol . nih.govnist.gov

The theoretical elemental composition of this compound is presented in the table below. Experimental values obtained from elemental analysis of a pure sample are expected to be in close agreement with these theoretical percentages, typically within a narrow margin of error (e.g., ±0.4%).

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 84.04 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.05 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.91 |

| Total | | | | 157.208 | 100.00 |

The principles of elemental analysis are also extensively applied to the derivatives of this compound to confirm their successful synthesis and purification. For instance, in the synthesis of various substituted quinolines, elemental analysis serves as a final checkpoint to ensure that the desired functional groups have been correctly incorporated into the this compound scaffold.

Research on derivatives such as 6-chloro-2,8-dimethylquinoline (B1627222) and 2-(4-isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride relies on determining their molecular formulas (C₁₁H₁₀ClN and C₂₁H₂₀ClNO₂ respectively) to confirm their structures. Similarly, the formation of more complex derivatives, like Schiff bases derived from 2-chloro-6,8-dimethylquinoline-3-carbaldehyde (B2807916), is also confirmed through techniques including elemental analysis. wjpls.org These analyses are critical for validating the molecular integrity of these novel compounds.

The table below lists the molecular formulas of several this compound derivatives, which are essential for their compositional verification through elemental analysis.

Table 2: Molecular Formulas of Selected this compound Derivatives

| Compound Name | Molecular Formula |

|---|---|

| 6-Chloro-2,8-dimethylquinoline | C₁₁H₁₀ClN |

| 2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | C₂₁H₂₀ClNO₂ |

| 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | C₁₈H₁₃BrClNO |

Iv. Theoretical and Computational Studies of 2,8 Dimethylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for electronic structure calculations in various systems, from atoms to large molecules. arxiv.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all ground-state properties of a system. nih.gov The Kohn-Sham approach, a common implementation of DFT, provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical problems. nih.gov

For quinoline (B57606) derivatives, DFT has been employed to study molecular structure, vibrational frequencies, and electronic properties. researchgate.net In a study involving various dimethylquinolines, DFT calculations at the B3LYP/6-31G* level of theory were utilized to assign the bands in experimentally observed gas-phase infrared spectra of 2,8-dimethylquinoline. researchgate.net Such calculations provide valuable information about the molecule's geometry and vibrational modes.

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net Fukui functions, derived from DFT, can also be used to model chemical reactivity and predict sites for nucleophilic, electrophilic, or radical attack. nih.gov

Table 1: Key Concepts in Quantum Chemical Calculations

| Concept | Description | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | A computational method that models the electronic structure of many-body systems based on the electron density. nih.gov | Used to calculate the geometry, vibrational frequencies, and electronic properties of the molecule. researchgate.net |

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. Its energy level correlates with the molecule's ionization potential and electron-donating ability. researchgate.net | Determines the molecule's capacity to act as an electron donor in chemical reactions. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty of electrons. Its energy level correlates with the molecule's electron affinity. researchgate.net | Indicates the molecule's capacity to act as an electron acceptor in chemical reactions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |

| Fukui Functions | Descriptors used to identify the most reactive sites within a molecule for different types of chemical attack (nucleophilic, electrophilic, radical). nih.gov | Predicts which atoms in the this compound structure are most likely to participate in reactions. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. doi.org This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates within the active site of a biological target. nih.govresearchgate.net The process involves generating various conformations of the ligand and positioning them within the receptor's binding site, followed by a scoring function that estimates the binding energy. doi.org

While specific molecular docking studies focusing exclusively on this compound were not prominently identified, the broader class of quinoline derivatives has been extensively studied using this approach. Quinoline scaffolds are present in numerous compounds designed as inhibitors for various biological targets, including HIV reverse transcriptase, kinases involved in DNA damage repair, and proteins associated with cancer. nih.govresearchgate.netmdpi.com

For example, docking studies on quinoline derivatives have been used to elucidate their binding modes with HIV reverse transcriptase, showing key hydrogen bonding and hydrophobic interactions. nih.gov In cancer research, molecular docking has helped to predict the binding affinity of quinoline-based inhibitors to targets like VEGFR-2 tyrosine kinase. researchgate.net These simulations provide a structural basis for the observed biological activity and guide the design of new, more potent derivatives. The insights gained from these studies on related quinoline compounds can inform potential applications and target interactions for this compound.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.comnih.gov Computational SAR methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, use statistical and machine learning techniques to build mathematical models that correlate chemical structure with activity. longdom.orgresearchgate.net

The fundamental principle of SAR and QSAR is that the biological activity of a molecule is determined by its structural, physicochemical, and electronic properties. longdom.org These properties are quantified using molecular descriptors, which can include parameters like molecular weight, lipophilicity (logP), polar surface area, and various electronic and topological indices. researchgate.net A QSAR model is developed by creating a regression equation that links these descriptors to the observed biological activity (e.g., IC50 values) for a series of related compounds. researchgate.net

Although specific QSAR models for this compound were not found, studies on other quinoline derivatives highlight the utility of this approach. For instance, QSAR models have been generated for a series of quinoline derivatives to predict their anticancer activity against human cancer cell lines. researchgate.net In such studies, descriptors like the number of hydrogen bond acceptors, molecular shape indices (kappa), and partition coefficients were used to build a predictive model. researchgate.net These models help identify the key structural features responsible for the desired biological effect and can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. oncodesign-services.comresearchgate.net

Table 2: Computational SAR/QSAR Workflow

| Step | Description |

|---|---|

| 1. Data Set Compilation | A series of compounds with known chemical structures and measured biological activities is collected. researchgate.net |

| 2. Descriptor Calculation | Various physicochemical, topological, and electronic properties (descriptors) are calculated for each molecule in the data set. longdom.orgresearchgate.net |

| 3. Model Development | A mathematical model is created using statistical methods (e.g., Multiple Linear Regression) or machine learning to establish a relationship between the descriptors and biological activity. longdom.org |

| 4. Model Validation | The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov |

| 5. Prediction | The validated model is used to predict the activity of new, untested compounds. oncodesign-services.com |

Computational Predictions of Spectroscopic Properties

Computational methods, particularly those based on quantum chemistry, are highly effective for predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

The infrared (IR) spectrum of this compound has been a subject of such computational analysis. DFT calculations have been performed to compute the harmonic vibrational frequencies of the molecule. researchgate.net These calculated frequencies and their corresponding intensities can be used to create a theoretical IR spectrum. By comparing the theoretical spectrum with the experimental gas-phase IR spectrum, researchers can confidently assign the observed absorption bands to specific molecular vibrations, such as C-H stretching, C=C bending, and ring deformation modes. researchgate.net The National Institute of Standards and Technology (NIST) Chemistry WebBook provides experimental IR spectral data for this compound, which serves as a benchmark for these computational predictions.

Beyond IR spectroscopy, quantum chemical calculations can also predict other spectroscopic data. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy. nih.gov The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov These computational tools provide a powerful complement to experimental spectroscopic analysis for the structural elucidation of this compound.

V. Biological and Pharmacological Research of 2,8 Dimethylquinoline Derivatives

Antimicrobial Activity Studies

Derivatives of 2,8-dimethylquinoline have been investigated for their ability to inhibit the growth of pathogenic microorganisms. These studies have shown varied efficacy against different types of microbes, including bacteria and fungi.

While the broader class of quinoline (B57606) compounds is well-known for its antibacterial properties, specific research focusing solely on the antibacterial efficacy of this compound derivatives is limited in publicly available literature. However, the general structural features of quinolines suggest that derivatives of this compound could potentially interfere with bacterial DNA synthesis or disrupt cell membrane integrity evitachem.com. For instance, a related compound, 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester, has been noted for its potential antimicrobial activity, which may involve the disruption of bacterial cell membranes or the inhibition of essential enzymes evitachem.com. The core structure of this compound is recognized as a valuable building block in medicinal chemistry for the synthesis of antibacterial agents atomfair.com.

In the realm of antifungal research, specific derivatives of this compound have demonstrated notable activity. A Finnish patent describes several triazolylquinoline derivatives, including 4-[5(3)-methyl-1H-1,2,4-triazol-3(5)-ylmercapto] 2.8-dimethyl-7-chloroquinoline, which possess antifungal properties google.com. This indicates that the incorporation of a triazole moiety to the this compound core can lead to effective antifungal agents.

Anticancer and Cytotoxicity Investigations

A significant area of research for this compound derivatives has been their potential as anticancer agents. Various synthesized compounds have been evaluated for their cytotoxic effects against several human cancer cell lines.

Recent studies have demonstrated the potent cytotoxic activity of novel indoloquinolines and benzonaphthyridines synthesized from 4-chloro-2,8-dimethylquinoline (B186857). These derivatives were screened for their anticancer activity against HeLa (cervical adenocarcinoma) and K562 (human leukemia) cancer cells researchgate.net. The cytotoxicity of these compounds was evaluated using the Sulforhodamine B (SRB) assay method researchgate.net.

Several of the synthesized compounds exhibited significant cytotoxicity, with some showing greater potency than the standard anticancer drug, Adriamycin (ADR) researchgate.net. Notably, compounds 3a , 3b , 4b , and 5a displayed stronger cytotoxic activity against both HeLa and K562 cells researchgate.net. The presence of benzothiazole and isoquinoline moieties in these derivatives is believed to enhance their cytotoxic effects researchgate.net. Other derivatives, including 3c , 3d , 4a , 5b , and 7 , also showed promising cytotoxic activity with IC₅₀ values below 19 μM against both cell lines researchgate.net.

| Compound | IC₅₀ (μM) against HeLa Cells | IC₅₀ (μM) against K562 Cells |

|---|---|---|

| 3a | 9.30 | 6.16 |

| 3b | 11.45 | 8.53 |

| 4b | 2.83 | 7.17 |

| 4c | 97.2 | 77.19 |

| Adriamycin (ADR) | 1.10 | 0.98 |

Data sourced from a study on the cytotoxicity of novel indoloquinolines and benzonaphthyridines derived from 4-chloro-2,8-dimethylquinoline. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. researchgate.net

The anticancer mechanism of quinoline derivatives often involves their interaction with cellular macromolecules. For compounds related to this compound, one proposed mechanism of action is the interference with DNA synthesis and function. This can occur through the intercalation of the planar quinoline ring system into the DNA strands or by inhibiting topoisomerases, which are enzymes essential for DNA replication and transcription evitachem.com. The structural characteristics of 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester suggest its potential to act via these mechanisms evitachem.com.

Antimalarial Potential of this compound Derivatives

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with quinine (B1679958) and chloroquine being famous examples. Derivatives of this compound have also been explored for their potential to combat malaria. The compound 4,7-Dichloro-2,8-dimethylquinoline has shown efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . This activity has been observed against both chloroquine-sensitive and resistant strains, highlighting its potential to overcome existing drug resistance challenges . The this compound structure itself is considered a key building block in the synthesis of novel antimalarial agents atomfair.com.

Activity against Plasmodium falciparum

Derivatives of the quinoline scaffold have long been a cornerstone of antimalarial drug discovery. nih.gov Research into this compound analogs has continued this legacy, with studies demonstrating notable in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govunesp.br

Hybrid compounds incorporating the quinoline nucleus have been a particular focus. For instance, novel quinolinyl β-enaminone hybrids have been synthesized and tested against multidrug-resistant (MDR) and chloroquine-sensitive (CQS) strains of P. falciparum. nih.gov One such compound exhibited an IC₅₀ value of 3.89 µM against the MDR PfK1 strain. nih.gov Another study focused on microwave-assisted synthesis of hybrids of ethyl-2,4-dimethylquinoline-3-carboxylate and N⁴-benzyl thiosemicarbazides. A lead compound from this series showed an IC₅₀ value of 0.19 µg/mL against P. falciparum, surpassing the activity of the standard drug chloroquine (IC₅₀ of 0.20 µg/mL). nih.gov

The mechanism of action for many quinoline-based antimalarials involves interference with the parasite's detoxification of heme. nih.gov In the parasite's digestive vacuole, the breakdown of hemoglobin releases toxic hematin. Quinoline compounds can accumulate in this vacuole and inhibit the polymerization of hematin into non-toxic hemozoin, leading to a buildup of the toxic free hematin and subsequent parasite death. nih.gov The development of dual pharmaceuticals, which combine the quinoline scaffold with other active moieties, is a promising strategy to combat drug resistance and address associated symptoms like inflammation. rsc.org

Table 1: In Vitro Antimalarial Activity of Selected Quinoline Derivatives

| Compound Type | P. falciparum Strain | IC₅₀ Value | Reference Drug | Reference Drug IC₅₀ |

|---|---|---|---|---|

| Quinolinyl β-enaminone hybrid | MDR PfK1 | 3.89 µM | - | - |

| Ethyl-2,4-dimethylquinoline-3-carboxylate hybrid | P. falciparum | 0.19 µg/mL | Chloroquine | 0.20 µg/mL |

| 2-methylquinoline (B7769805) aldimine derivative | CQR PfDd2 | 0.033 µM | Chloroquine | 0.172 µM |

| 7-chloro-4-(prop-2-ynyloxy) quinoline hybrid | CQS Pf3D7 | EC₅₀ = 21.89 µM | - | - |

Antitubercular Activity Research

The quinoline core is a well-established pharmacophore in the development of antitubercular agents. nih.govrsc.org Research has shown that derivatives of this compound can exhibit significant activity against Mycobacterium tuberculosis (Mtb), including drug-sensitive and multidrug-resistant (MDR) strains. austinpublishinggroup.commdpi.com

One area of investigation involves the synthesis of 2-arylquinoline 4-carboxylic acid analogs. These compounds have been screened for activity against both replicating and non-replicating Mtb. nih.gov Another approach has been the creation of isatin-tethered quinolines. In one study, a particular derivative, Q8b, demonstrated a potent minimum inhibitory concentration (MIC) of 0.06 µg/mL against the standard H37Rv strain of Mtb. mdpi.com This compound also showed superior activity against MDR and extensively drug-resistant (XDR) strains, with MIC values of 0.24 µg/mL and 1.95 µg/mL, respectively. mdpi.com

The mechanism of action for some of these quinoline derivatives has been explored. Molecular docking studies suggest that certain compounds may act as inhibitors of KatG, a catalase-peroxidase enzyme crucial for the activation of the frontline anti-TB drug isoniazid and for protecting the bacterium from oxidative stress. nih.gov Other synthetic quinoline derivatives, such as fluoroquinolones, are known to target DNA gyrase, a type II DNA topoisomerase essential for bacterial DNA replication. austinpublishinggroup.comnih.gov The 8-hydroxyquinoline series has been shown to exert its bactericidal activity through copper-mediated toxicity, acting as copper ionophores that increase intracellular copper levels in Mtb. nih.gov

**Table 2: Antitubercular Activity of Selected Quinoline Derivatives against *M. tuberculosis***

| Compound Series | Strain(s) | Activity Measurement | Potent Compound Example | Result |

|---|---|---|---|---|

| Isatin-tethered quinolines | H37Rv | MIC | Q8b | 0.06 µg/mL |

| Isatin-tethered quinolines | MDR | MIC | Q8b | 0.24 µg/mL |

| Isatin-tethered quinolines | XDR | MIC | Q8b | 1.95 µg/mL |

| Isatin-tethered quinolines | MDR | MIC | Q8h | 0.98 µg/mL |

| Isatin-tethered quinolines | XDR | MIC | Q8h | 3.9 µg/mL |

| Quinoline-thiosemicarbazide hybrids | H37Rv | MIC | Compound 5 | 2 µg/mL |

| 2-Arylquinoline 4-carboxylic acids | H37Rv | MIC | 6a, 6c, 6e | >100 µg/mL |

| 4-Adamantan-1-yl-quinoline-2-carboxylic acid hydrazide | H37Rv | Inhibition | (2-chlorobenzylidene) hydrazide | 99% at 1.00 µg/mL |

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of various enzymes, a strategy central to the development of treatments for a range of diseases.

One significant area of study is the inhibition of the human 20S proteasome. The proteasome is a multi-catalytic protease complex responsible for degrading damaged or unnecessary proteins, and its inhibition is a validated strategy in cancer therapy. Substituted quinolines have been identified as a class of nonpeptidic, noncovalent inhibitors of the proteasome's chymotrypsin-like (CT-L) activity. nih.gov For example, one lead compound demonstrated an IC₅₀ of 5.4 μM for the inhibition of this activity. nih.gov Some quinolines, such as 5-amino-8-hydroxyquinoline, have been reported as non-competitive inhibitors of the human proteasome. nih.gov

Quinoline-based compounds have also been shown to inhibit enzymes that interact with DNA. nih.gov This includes DNA methyltransferases, polymerases, and base excision repair glycosylases. nih.gov For instance, certain quinoline-based analogs with methylamine or methylpiperazine additions have demonstrated low micromolar inhibitory potency against human DNMT1, a key DNA methyltransferase. nih.gov Their mechanism involves intercalating into the minor groove of DNA, which induces a conformational change in the enzyme, moving its catalytic domain away from the DNA. nih.gov

In the context of tuberculosis, quinoline derivatives have been designed to inhibit specific mycobacterial enzymes. For example, some compounds are thought to inhibit the KatG protein of M. tuberculosis. nih.gov Furthermore, research has focused on inhibiting InhA, an enoyl-acyl carrier protein reductase involved in the mycobacterial fatty acid synthesis pathway. frontiersin.org

Investigation of Hypoxic Response Modulation

The cellular response to low oxygen levels (hypoxia) is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). The alpha subunit of this factor, HIF-1α, is typically degraded under normal oxygen conditions but stabilizes in hypoxia, leading to the transcription of genes involved in processes like angiogenesis and metabolic adaptation. nih.govmdpi.com Targeting HIF-1α is considered a promising strategy in cancer therapy, as its overexpression is associated with poor prognosis in various cancers. nih.govnih.gov

Research has explored the ability of various compounds, including those with quinoline-like structures, to modulate this pathway. While direct studies on this compound are limited, the broader class of heterocyclic compounds is known to contain HIF-1α inhibitors. These inhibitors can act through several mechanisms, including:

Inhibition of HIF-1α protein synthesis: Compounds can interfere with the translation of HIF-1α messenger RNA (mRNA). nih.govmdpi.com

Disruption of protein stabilization: Some molecules promote the degradation of HIF-1α, often through mechanisms independent of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex that normally targets it for proteasomal degradation. mdpi.com

Inhibition of transcriptional activity: Certain compounds can prevent HIF-1α from binding to its target DNA sequences or recruiting necessary coactivators, thereby blocking the expression of downstream genes like vascular endothelial growth factor (VEGF). mdpi.com

For example, polyphenolic compounds such as flavonoids have been shown to inhibit HIF-1 transcriptional activity and reduce HIF-1α protein levels. nih.govmdpi.com The investigation of quinoline derivatives as modulators of the hypoxic response remains an active area of research, with the potential to yield novel therapeutics that can counteract tumor adaptation to hypoxic microenvironments.

Antioxidant Activity Assessments

Quinoline derivatives have been recognized for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous chronic diseases. iau.irresearchgate.net The antioxidant capacity of these compounds is often attributed to their chemical structure and reductive properties, which allow them to scavenge free radicals. iau.ir

Several studies have evaluated the antioxidant potential of newly synthesized quinoline derivatives using standard in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly employed for this purpose. mdpi.comnih.gov

In one study, new furo[2,3-f]quinoline derivatives were synthesized and showed good antioxidant activity, which was attributed to the presence of an NH group in their structure. iau.ir Another investigation of three synthetic quinoline derivatives (Qui1, Qui2, and Qui3) found that all exhibited antioxidant activity against the ABTS cation radical, with Qui2 showing the highest potential. mdpi.com Against the DPPH radical, however, only Qui3 demonstrated significant antioxidant capability. mdpi.comnih.gov This highlights that the specific structure of the derivative influences its activity against different types of free radicals. The results from these assays are often compared to standard antioxidants like ascorbic acid to gauge their relative potency. nih.gov

Table 3: Antioxidant Activity Profile of Selected Quinoline Derivatives

| Derivative Class | Assay | Activity Noted |

|---|---|---|

| Furo[2,3-f]quinolines | DPPH Radical Scavenging | Good antioxidant activity |

| Synthetic Quinoline (Qui1) | ABTS Radical Scavenging | Showed antioxidant activity |

| Synthetic Quinoline (Qui1) | DPPH Radical Scavenging | No noticeable antioxidant potential |

| Synthetic Quinoline (Qui2) | ABTS Radical Scavenging | Highest antioxidant potential in the series |

| Synthetic Quinoline (Qui2) | DPPH Radical Scavenging | Showed antioxidant potential |

| Synthetic Quinoline (Qui3) | ABTS Radical Scavenging | Showed antioxidant activity |

| Synthetic Quinoline (Qui3) | DPPH Radical Scavenging | Noticeable antioxidant potential |

Biochemical Assays and Enzyme Interaction Studies

Biochemical assays are fundamental to understanding the pharmacological profile of this compound derivatives. These studies provide quantitative data on how these compounds interact with biological targets, most notably enzymes.

A primary focus of these assays has been on determining the inhibitory potency of quinoline derivatives. For instance, in the study of proteasome inhibitors, biochemical assays are used to measure the inhibition of the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome. nih.gov These assays typically use fluorogenic peptide substrates that, when cleaved by the active enzyme, release a fluorescent molecule, allowing for the quantification of enzyme activity. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Similarly, for antimalarial research, enzyme inhibition studies have targeted falcipain-2, a cysteine protease of P. falciparum. A 7-chloro-4-(prop-2-ynyloxy) quinoline derivative was found to have an IC₅₀ value of 25.64 µM in a falcipain-2 inhibition assay. researchgate.net In the context of antitubercular drug discovery, assays measuring the inhibition of enzymes like KatG and InhA are crucial for elucidating the mechanism of action. nih.govfrontiersin.org

Beyond simple inhibition, biochemical assays can also be used to study the mode of inhibition (e.g., competitive, non-competitive, allosteric) and the kinetics of the interaction. For example, kinetic analysis has demonstrated that some 2-arylquinazoline derivatives act as ATP-competitive inhibitors of Apoptosis signal-regulating kinase 1 (ASK1). researchgate.net These detailed biochemical characterizations are essential for the rational design and optimization of more potent and selective this compound-based therapeutic agents.

Pharmacokinetic and Pharmacodynamic Considerations for this compound Analogs

While specific pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound itself are not extensively detailed in the provided context, the principles of PK/PD analysis are crucial for the development of any of its analogs as therapeutic agents. Pharmacokinetics describes what the body does to a drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics describes what the drug does to the body (the relationship between drug concentration and its effect).

For quinoline-based antimalarial drugs, favorable pharmacokinetic properties are essential for efficacy. This includes good oral bioavailability, adequate distribution to the site of action (the parasite's digestive vacuole), and a half-life that maintains therapeutic concentrations between doses. The development of hybrid molecules, such as quinoline-trioxolane hybrids, aims not only to enhance potency but also to improve PK profiles. mdpi.com In vivo studies in mouse models are critical for evaluating these parameters. For example, studies with trioxaquine derivatives showed they could cure Plasmodium-infected mice when administered orally, demonstrating effective absorption and distribution to produce a therapeutic effect. mdpi.com

The study of phencyclidine analogs provides a relevant example of how pharmacokinetics can influence in vivo potency. nih.gov In this research, a discrepancy between a compound's in vitro receptor affinity and its in vivo behavioral potency was partially explained by its metabolic conversion to a more potent agent. nih.gov This underscores the importance of conducting thorough PK studies, including metabolite identification, when evaluating new this compound analogs. Understanding the ADME properties and establishing a clear relationship between drug exposure and the desired pharmacological response are indispensable steps in translating promising in vitro activity into a viable clinical candidate.

High-Throughput Screening in Drug Discovery Initiatives

High-Throughput Screening (HTS) represents a cornerstone of modern drug discovery, employing automation and advanced data processing to test vast numbers of chemical compounds against specific biological targets in a rapid and efficient manner. nih.govmdpi.com This methodology allows researchers to quickly identify "hits"—compounds that interact with a target of interest—from large and diverse chemical libraries, which can contain hundreds of thousands of molecules. nih.govyoutube.com The quinoline scaffold and its derivatives are frequently incorporated into these libraries due to their established importance and wide range of pharmacological activities. nih.gov

The goal of HTS is to accelerate the initial phase of drug discovery by narrowing down a large collection of compounds to a smaller, more manageable set of promising candidates for further investigation. researchgate.net These campaigns utilize miniaturized assays, often in 96-, 384-, or 1536-well plate formats, to measure a compound's effect, such as the inhibition of a specific enzyme or the activation of a cellular receptor. nih.gov

While specific HTS campaigns focusing exclusively on libraries of this compound derivatives are not extensively detailed in publicly available research, the general applicability of HTS to the broader quinoline family is well-documented. A notable example is the quantitative high-throughput screening (qHTS) initiative to identify inhibitors of the JMJD2 (KDM4) family of 2-oxoglutarate-dependent histone demethylases, which are implicated in diseases like cancer. nih.gov In this large-scale study, a diverse library of approximately 236,000 compounds was screened. The screening assay was a fluorescence-based method designed to detect formaldehyde, a byproduct of the demethylase reaction. nih.gov

This comprehensive screening effort successfully identified the 8-hydroxyquinoline (8HQ) scaffold as a promising template for inhibitors. nih.gov The identified hits were then subjected to further analysis, including counterscreening and orthogonal assays using mass spectrometry, to confirm their activity and mechanism of action. Crystallographic studies later confirmed that these 8-hydroxyquinoline derivatives inhibit the enzyme by binding to the active site iron (Fe(II)). nih.gov This work demonstrates how HTS can effectively mine large compound collections to discover novel, biologically active chemotypes from the quinoline family that can serve as starting points for therapeutic development.

The data below summarizes the key aspects of this exemplary HTS initiative involving a class of quinoline derivatives.

| Compound Class Screened | Biological Target Family | Screening Library Size | Assay Principle | Key Outcome / Identified Scaffold |

|---|---|---|---|---|

| Diverse Small Molecules (including quinoline derivatives) | JMJD2 (KDM4) Histone Demethylases | ~236,000 compounds | Fluorescence-based detection of formaldehyde | Identification of 8-hydroxyquinolines as active inhibitors nih.gov |

Vii. Environmental and Safety Considerations in Research on 2,8 Dimethylquinoline

Environmental Impact of 2,8-Dimethylquinoline in Research Contexts